molecular formula C6H12MgO2 B1370445 Magnesium(II) 2-Ethylbutyrate CAS No. 79992-76-0

Magnesium(II) 2-Ethylbutyrate

Cat. No.: B1370445
CAS No.: 79992-76-0
M. Wt: 140.46 g/mol
InChI Key: AQPXSEDURNZIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium(II) 2-Ethylbutyrate, also known as magnesium bis(2-ethylbutanoate), is a chemical compound with the molecular formula C12H22MgO4 and a molecular weight of 254.61 g/mol . It is a white to very pale yellow crystalline powder that is soluble in water. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium(II) 2-Ethylbutyrate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with 2-ethylbutyric acid. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature . The general reaction is as follows:

MgO+2C6H12O2Mg(C6H12O2)2+H2O\text{MgO} + 2 \text{C}_6\text{H}_{12}\text{O}_2 \rightarrow \text{Mg(C}_6\text{H}_{12}\text{O}_2)_2 + \text{H}_2\text{O} MgO+2C6​H12​O2​→Mg(C6​H12​O2​)2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization and dried under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Magnesium(II) 2-Ethylbutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.

    Reduction: It can be reduced under specific conditions to yield magnesium metal and 2-ethylbutyric acid.

    Substitution: The compound can participate in substitution reactions where the 2-ethylbutyrate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various ligands such as halides or other carboxylates can be used under controlled conditions.

Major Products:

Scientific Research Applications

Magnesium(II) 2-Ethylbutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Magnesium(II) 2-Ethylbutyrate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity and stability.

    Pathways Involved: It participates in metabolic pathways, particularly those involving magnesium-dependent enzymes.

Comparison with Similar Compounds

Magnesium(II) 2-Ethylbutyrate can be compared with other similar compounds, such as:

    Magnesium Acetate: Similar in structure but with acetate ligands instead of 2-ethylbutyrate.

    Magnesium Citrate: Contains citrate ligands and is commonly used as a dietary supplement.

    Magnesium Oxide: A simple magnesium compound used in various industrial applications.

Uniqueness: this compound is unique due to its specific ligands, which confer distinct chemical properties and reactivity. Its solubility in water and ability to participate in diverse chemical reactions make it valuable in research and industrial applications .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Magnesium(II) 2-Ethylbutyrate?

  • Methodological Answer : this compound is typically synthesized by reacting magnesium oxide or hydroxide with 2-ethylbutyric acid in an anhydrous solvent under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation . Characterization involves:

  • Elemental Analysis : Verify Mg content via inductively coupled plasma optical emission spectroscopy (ICP-OES).
  • Spectroscopy : FTIR to confirm carboxylate coordination (e.g., asymmetric stretching bands ~1550–1650 cm⁻¹) .
  • X-ray Diffraction (XRD) : For crystalline structure determination, though limited data exists for this compound .
    Purity (≥98%) should be confirmed using HPLC or gas chromatography (GC) with internal standards like ethyl 2-ethylbutyrate .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Gas Chromatography (GC) : Use polar columns (e.g., HP-INNOWAX) with split ratios optimized for volatile derivatives. Derivatization via silylation may enhance volatility .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) in negative mode to detect carboxylate anions (e.g., m/z 129 for 2-ethylbutyrate) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm ligand structure and stoichiometry in solution .

Q. How can researchers address discrepancies in reported molecular weights (254.61 vs. 256.62 g/mol)?

  • Methodological Answer : Discrepancies arise from variations in hydration states or salt stoichiometry. To resolve:

  • Perform high-resolution mass spectrometry (HRMS) to measure exact mass.
  • Compare experimental results with theoretical values based on molecular formulas (e.g., C₁₂H₂₂MgO₄ vs. C₁₂H₂₄MgO₄) .
  • Conduct thermogravimetric analysis (TGA) to detect bound water or solvents .

Advanced Research Questions

Q. How to design experiments to investigate the thermal stability and decomposition pathways of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples under nitrogen/air (10°C/min) to identify decomposition steps.
  • Differential Scanning Calorimetry (DSC) : Measure enthalpy changes associated with phase transitions .
  • Evolved Gas Analysis (EGA) : Couple TGA with FTIR or GC-MS to identify volatile decomposition products (e.g., CO₂, hydrocarbons) .

Q. What strategies can resolve contradictions in solubility data for this compound?

  • Methodological Answer :

  • Solubility Screening : Test in polar (water, ethanol) and non-polar solvents (hexane) via gravimetric analysis. Note that storage conditions (2–8°C, inert atmosphere) may affect hygroscopicity .
  • UV-Vis Spectroscopy : Monitor absorbance changes in saturated solutions at λ_max for carboxylate ligands.
  • Dynamic Light Scattering (DLS) : Assess colloidal stability in aqueous media .

Q. How to optimize synthetic routes to improve yield and purity of this compound?

  • Methodological Answer :

  • Reaction Stoichiometry : Vary molar ratios of Mg precursor to 2-ethylbutyric acid (e.g., 1:2 vs. 1:3).
  • Solvent Screening : Test aprotic solvents (THF, toluene) for better ligand coordination.
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography with silica gel .

Q. What computational methods can model the coordination geometry and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate bond lengths and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict aggregation behavior.
  • Reactivity Studies : Use Frontier Molecular Orbital (FMO) theory to predict nucleophilic/electrophilic sites .

Q. How to assess the ecological impact of this compound in environmental systems?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301B test (aqueous aerobic degradation) with GC-MS to track breakdown products.
  • Toxicity Assays : Conduct Daphnia magna or algal growth inhibition tests (OECD 202/201) .
  • Soil Sorption Experiments : Measure partition coefficients (K_d) using batch equilibration methods .

Q. Methodological Best Practices

Q. What statistical approaches are critical for analyzing experimental data on this compound?

  • Methodological Answer :

  • ANOVA : Compare means across multiple synthesis batches or conditions.
  • Principal Component Analysis (PCA) : Identify correlations between synthesis parameters (e.g., temperature, solvent) and product purity .
  • Error Propagation Analysis : Quantify uncertainty in molecular weight calculations due to stoichiometric variability .

Q. How to ensure reproducibility when documenting this compound in research?

  • Methodological Answer :
  • Detailed Protocols : Specify inert atmosphere conditions, solvent drying methods, and equipment calibration (e.g., balances, pH meters) .
  • Metadata Reporting : Include CAS number (79992-76-0), SMILES strings (e.g., CCC(CC)C(=O)[O-].[Mg+2]), and purity grades .
  • Independent Validation : Replicate key experiments in separate labs using shared reference samples .

Properties

CAS No.

79992-76-0

Molecular Formula

C6H12MgO2

Molecular Weight

140.46 g/mol

IUPAC Name

magnesium;2-ethylbutanoate

InChI

InChI=1S/C6H12O2.Mg/c1-3-5(4-2)6(7)8;/h5H,3-4H2,1-2H3,(H,7,8);

InChI Key

AQPXSEDURNZIDK-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Mg+2]

Canonical SMILES

CCC(CC)C(=O)O.[Mg]

Key on ui other cas no.

79992-76-0

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Magnesium(II) 2-Ethylbutyrate
Magnesium(II) 2-Ethylbutyrate
Magnesium(II) 2-Ethylbutyrate
Magnesium(II) 2-Ethylbutyrate
Magnesium(II) 2-Ethylbutyrate
Magnesium(II) 2-Ethylbutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.